2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Description
2-({5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule featuring a [1,2,4]triazino[5,6-b]indole core substituted with a butyl group at position 5, a sulfanyl-linked acetamide moiety at position 3, and a 4-sulfamoylphenyl group on the acetamide nitrogen.
Properties
IUPAC Name |
2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S2/c1-2-3-12-27-17-7-5-4-6-16(17)19-20(27)24-21(26-25-19)31-13-18(28)23-14-8-10-15(11-9-14)32(22,29)30/h4-11H,2-3,12-13H2,1H3,(H,23,28)(H2,22,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGIJCUTANTUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves multiple steps, starting from the preparation of the triazinoindole core. One common method includes the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and sulfamoylphenyl moiety are prone to hydrolysis under specific conditions.
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | Carboxylic acid derivative + aniline sulfonamide | Protonation of the amide oxygen enhances electrophilicity, facilitating nucleophilic attack by water. |
| Basic hydrolysis | NaOH (2M), 80°C, 6 hrs | Sodium carboxylate + 4-sulfamoylaniline | Base deprotonates water, generating hydroxide ions for nucleophilic acyl substitution. |
Key Findings :
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Hydrolysis rates depend on steric hindrance from the butyl-triazinoindole group, which slows reaction kinetics compared to simpler acetamides .
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The sulfamoyl group remains stable under mild acidic/basic conditions but may hydrolyze to sulfonic acid under prolonged heating.
Oxidation of Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:
Structural Impact :
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Sulfoxide formation increases polarity, enhancing aqueous solubility for pharmacological studies.
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Sulfone derivatives exhibit reduced electron density at the sulfur, altering subsequent reactivity .
Nucleophilic Substitution
The sulfanyl group participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethylamine | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C, 8 hrs | Ethylamino-triazinoindole analog | 72% |
| Sodium methoxide | MeOH, reflux, 6 hrs | Methoxy-triazinoindole derivative | 58% |
Mechanistic Insights :
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The reaction proceeds via a two-step SN<sub>2</sub> mechanism, with initial deprotonation of the nucleophile enhancing attack efficiency .
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Steric hindrance from the butyl group limits substitution at the triazinoindole’s 3-position.
Metal Complexation
The compound’s sulfur and nitrogen atoms enable coordination with transition metals:
Research Findings :
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Iron chelation disrupts cancer cell proliferation by depleting intracellular Fe<sup>2+</sup> pools.
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Copper complexes exhibit redox activity, useful in catalytic applications .
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Wavelength | Conditions | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile, N<sub>2</sub> atmosphere, 6 hrs | Ring-opened indole derivative | 0.32 |
Mechanism :
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UV exposure cleaves the triazinoindole’s N–N bond, generating a biradical intermediate that recombines to form a rearranged indole .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Process | Degradation Products |
|---|---|---|
| 200–250°C | Loss of sulfamoyl group (-SO<sub>2</sub>NH<sub>2</sub>) | NH<sub>3</sub>, SO<sub>2</sub>, residual carbon scaffold. |
| 300–350°C | Triazinoindole ring fragmentation | CO<sub>2</sub>, HCN, aromatic hydrocarbons |
Stability Profile :
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The compound is stable below 150°C, making it suitable for storage at ambient conditions.
Biological Interactions
Though not traditional "reactions," the compound’s interactions with enzymes inform its reactivity:
Comparative Reactivity of Structural Analogs
Scientific Research Applications
2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Table 1: Substituent Variations and Properties
Note: Data for the target compound is inferred from synthetic protocols for analogues; specific purity/spectral data are unavailable in the provided evidence.
Key Observations:
Core Modifications: Alkyl Chains: The butyl group in the target compound increases steric bulk and lipophilicity compared to methyl (Compounds 15, 24, 26) or benzyl () substituents. This may enhance cellular uptake but reduce solubility .
Heterocyclic Variations: Pyridinyl () or quinoxaline () substituents introduce π-π stacking capabilities absent in the target compound’s sulfamoylphenyl group.
Comparison with Analogues:
- Yields : Analogues with methyl cores (e.g., Compound 15) achieved 32% yields, while brominated derivatives (Compound 25) required additional purification steps . The butyl group’s bulk may reduce reaction efficiency.
- Purity : All analogues reported ≥95% purity via LCMS, suggesting robust protocols applicable to the target compound .
Biological Activity
The compound 2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a novel organic molecule characterized by its unique structural features, which combine triazine and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C21H22N6O3S2
- Molecular Weight : 470.6 g/mol
- Structural Features : The compound includes a sulfamoyl group attached to a phenyl ring and a sulfanyl group linked to a triazino-indole structure.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : Combining tricyclic compounds with chloro N-phenylacetamides.
- Functional Group Modifications : Introducing various substituents to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds related to the triazino-indole class exhibit significant antimicrobial properties. For instance:
- Newly synthesized derivatives were screened for antimicrobial activity against various pathogens, showing lower Minimum Inhibitory Concentration (MIC) values compared to standard drugs used in similar studies .
- The effectiveness of these compounds against Mycobacterium tuberculosis has been evaluated, with some exhibiting IC50 values ranging from 1.35 to 2.18 μM .
Antidepressant and Anticonvulsant Activities
The compound has also been investigated for its potential antidepressant and anticonvulsant effects:
- In preliminary studies, several derivatives demonstrated promising activity in animal models, suggesting their utility in treating mood disorders and seizure disorders .
Anti-inflammatory and Anticancer Properties
The dual action targeting inflammatory pathways and potential anticancer mechanisms is a notable aspect of this compound:
- Studies have shown that the compound can inhibit specific enzymes involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent .
- Additionally, the interaction with cancer cell lines has indicated possible cytotoxic effects, leading to apoptosis in malignant cells .
The biological effects of this compound may involve:
- Enzyme Inhibition : Binding to specific molecular targets such as enzymes and receptors.
- Cell Signaling Disruption : Modulating cellular signaling pathways that lead to inflammation or cancer progression.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity compared to standard treatments.
- Cytotoxicity Assessment : Evaluations on human cancer cell lines revealed that certain derivatives caused significant cell death at low concentrations, indicating strong anticancer potential.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodology : Use factorial design (e.g., 2^k or response surface methodology) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, solvent polarity significantly impacts sulfanyl group coupling efficiency in triazinoindole derivatives . Statistical optimization minimizes trial runs while maximizing yield and purity.
- Validation : Confirm intermediates via LC-MS and monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Use acetonitrile/water gradients to resolve impurities.
- Structural Confirmation :
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., expected [M+H]+ ion).
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., sulfanyl and sulfamoyl groups) .
Q. What preliminary biological screening models are suitable for assessing anti-exudative or anti-inflammatory activity?
- Methodology : Use a rat formalin-induced edema model to evaluate anti-exudative potential. Administer the compound orally (10–50 mg/kg) and measure paw volume changes at 1–6 hours post-induction. Compare results to reference standards like indomethacin .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve reaction scalability for this compound?
- Methodology : Apply a central composite design (CCD) to optimize batch synthesis. Variables include reaction time, temperature, and molar ratios. For example, triazinoindole ring formation may require strict temperature control (±2°C) to avoid side reactions . Use ANOVA to identify statistically significant factors.
- Data Contradiction : If yield decreases at higher scales, investigate mass transfer limitations using computational fluid dynamics (CFD) simulations .
Q. What computational tools are effective for predicting binding interactions with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2). The sulfamoylphenyl group may form hydrogen bonds with Arg120 and Tyr355 residues .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA) .
Q. How can researchers resolve discrepancies in enzyme inhibition data across different assays?
- Case Study : If IC₅₀ values vary between fluorometric and colorimetric assays, validate using orthogonal methods (e.g., surface plasmon resonance). Adjust buffer conditions (pH 7.4 vs. 8.0) to account for sulfamoyl group ionization effects .
- Table : Example enzyme inhibition
| Assay Type | IC₅₀ (µM) | Buffer pH | Reference |
|---|---|---|---|
| Fluorometric | 12.3 ± 1.2 | 7.4 | |
| Colorimetric | 8.9 ± 0.8 | 8.0 |
Q. What advanced techniques are recommended for studying metabolic stability?
- Methodology :
- In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor degradation via LC-MS/MS.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. The butyl side chain may undergo ω-oxidation .
Q. How can AI-driven reaction path search methods accelerate derivative synthesis?
- Methodology : Integrate quantum chemical calculations (e.g., DFT) with machine learning to predict optimal reaction pathways. For example, ICReDD’s approach reduces trial-and-error by prioritizing sulfanyl-acetamide coupling conditions .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
